molecular formula C13H26N4O3 B577744 (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine CAS No. 1228077-87-9

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine

Cat. No.: B577744
CAS No.: 1228077-87-9
M. Wt: 286.376
InChI Key: KUVVCFAAYOBPAV-JEDNCBNOSA-N
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Description

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an azido group, a propanoic acid moiety, and a cyclohexanamine group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine typically involves multiple steps:

    Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻) under mild conditions.

    Protection of Hydroxyl Groups: The hydroxyl group in the propanoic acid moiety is often protected using tert-butyl groups to prevent unwanted side reactions.

    Coupling with Cyclohexanamine: The final step involves coupling the azido-protected propanoic acid derivative with cyclohexanamine under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium azide (NaN₃) and halides are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various azido-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry, a modular approach to chemical synthesis.

Biology

In biological research, this compound can be used to study protein modifications and interactions. The azido group allows for bioorthogonal labeling, enabling the tracking of biomolecules in living systems.

Medicine

In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in the presence of various functional groups, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azido-3-hydroxypropanoic acid: Lacks the cyclohexanamine group, making it less versatile.

    (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid: Similar structure but without the cyclohexanamine group.

Uniqueness

The presence of both the azido group and the cyclohexanamine group in (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine makes it unique. This combination allows for a broader range of chemical reactions and applications, particularly in the fields of bioorthogonal chemistry and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVCFAAYOBPAV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735015
Record name (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228077-87-9
Record name (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-87-9
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